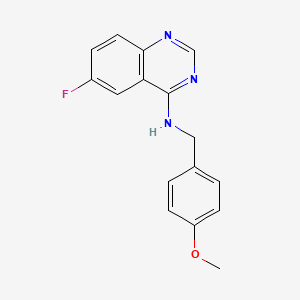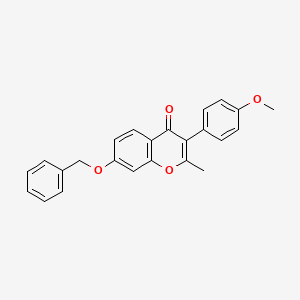![molecular formula C26H32N4O4S2 B12160361 ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
indole derivatives . Indoles are significant in natural products and drugs, playing essential roles in cell biology. Our focus here is on this specific indole derivative, which exhibits intriguing properties.
Vorbereitungsmethoden
Synthesewege:: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein gängiger Ansatz beginnt mit Acetophenon , das Transformationen durchläuft, um das gewünschte Produkt zu ergeben. Die genaue Syntheseroute kann variieren, beinhaltet aber typischerweise Reaktionen wie die Bartoli-Reaktion und die Heck-Kupplung .
Reaktionsbedingungen:: Die spezifischen Reaktionsbedingungen hängen vom gewählten Syntheseweg ab. Zum Beispiel verwendet die Bartoli-Reaktion häufig Palladiumkatalysatoren und Aryl-bromide , während die Heck-Kupplung Palladium(II)-acetat und Base verwendet. Diese Reaktionen finden unter kontrollierten Temperatur- und Lösungsmittelbedingungen statt.
Industrielle Produktion::
Analyse Chemischer Reaktionen
Reaktionstypen:: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation , Reduktion und Substitution . Diese Transformationen verändern ihre Struktur und Eigenschaften.
Häufige Reagenzien und Bedingungen::Oxidation: Oxidationsmittel wie oder .
Reduktion: Reduktionsmittel wie oder .
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von , , oder anderen Nucleophilen.
Hauptprodukte:: Die spezifischen gebildeten Produkte hängen vom Reaktionstyp ab. Beispielsweise kann die Oxidation Carbonsäurederivate ergeben, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie:: Forscher untersuchen die Reaktivität, Stabilität und das Potenzial dieser Verbindung als Baustein für neuartige Materialien.
Biologie und Medizin::Antikrebs-Eigenschaften: Untersuchen Sie ihre Auswirkungen auf Krebszellen und ihr Potenzial als Antitumormittel.
Antimikrobielle Aktivität: Bewerten Sie ihre Fähigkeit, Mikroben zu bekämpfen.
Arzneimittelentwicklung: Erläutern Sie Modifikationen für die Medikamentenentwicklung.
Pharmazeutika: Potenzielle Verwendung in Arzneimittelformulierungen.
Agrochemikalien: Untersuchen Sie ihre Rolle im Pflanzenschutz.
5. Wirkmechanismus
Die Verbindung interagiert wahrscheinlich mit spezifischen molekularen Zielen oder zellulären Signalwegen . Weitere Forschung ist erforderlich, um ihren genauen Mechanismus zu klären.
Wirkmechanismus
The compound likely interacts with specific molecular targets or cellular pathways . Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine Informationen über genaue ähnliche Verbindungen habe, können Forscher ihre Struktur, Reaktivität und biologischen Eigenschaften mit verwandten Indolderivaten vergleichen.
Eigenschaften
Molekularformel |
C26H32N4O4S2 |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
ethyl 1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N4O4S2/c1-3-5-6-8-14-30-24(32)20(36-26(30)35)17-19-22(27-21-10-7-9-13-29(21)23(19)31)28-15-11-18(12-16-28)25(33)34-4-2/h7,9-10,13,17-18H,3-6,8,11-12,14-16H2,1-2H3/b20-17- |
InChI-Schlüssel |
OYXOGHPMHBJTHF-JZJYNLBNSA-N |
Isomerische SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Kanonische SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)
![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)
![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
